molecular formula C6H4N2S B1257052 Thieno[3,4-B]pyrazine CAS No. 272-43-5

Thieno[3,4-B]pyrazine

Cat. No.: B1257052
CAS No.: 272-43-5
M. Wt: 136.18 g/mol
InChI Key: CZDVJGBXKADLCY-UHFFFAOYSA-N
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Description

Thieno[3,4-B]pyrazine is a heterocyclic compound that has garnered significant interest due to its unique electronic properties and potential applications in various fields. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrazine ring. The presence of both sulfur and nitrogen atoms in its structure contributes to its distinctive chemical behavior and reactivity .

Mechanism of Action

Target of Action

Thieno[3,4-B]pyrazine is primarily used in the development of conjugated polymers . These polymers combine a this compound unit with different benzene-based donor units . The compound’s primary targets are therefore the electron-rich donor units in these polymers .

Mode of Action

This compound interacts with its targets through π-π stacking interactions . This interaction leads to the formation of conjugated systems , which are responsible for the unique electronic properties of these materials .

Biochemical Pathways

It’s known that the compound plays a crucial role in thesynthesis of low band gap materials . These materials have applications in photovoltaic devices .

Pharmacokinetics

It’s known that the compound has anarrow band gap and a high-lying LUMO . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The interaction of this compound with its targets results in the formation of materials with unique optoelectronic properties . For instance, polymers based on this compound exhibit strong deep red/near-infrared emitting in the solid state . These properties make this compound-based materials ideal for use in organic light-emitting diodes (OLEDs) .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the composition of the electrolyte in dye-sensitized solar cells can enhance the optical properties of this compound-based dyes . Furthermore, the light absorption properties of these dyes can be tuned to fit well with the human eye sensitivity spectrum, making them suitable for building-integrated photovoltaics (BIPV) .

Biochemical Analysis

Biochemical Properties

Thieno[3,4-B]pyrazine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various donor-acceptor polymeric materials, influencing their electronic and optical properties . The compound’s ability to engage in donor-acceptor interactions is pivotal in its function within biochemical systems. These interactions often involve the transfer of electrons between this compound and other biomolecules, thereby modulating their activity and stability .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in dye-sensitized solar cells, this compound-based dyes have been designed to enhance optical properties, which indirectly affects cellular processes by altering the light absorption and energy conversion efficiency . Additionally, the compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of specific metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its role as a non-fullerene acceptor in organic solar cells, where it participates in electron transfer processes . The compound’s unique structure allows it to form stable complexes with other molecules, facilitating efficient electron transport. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound-based materials exhibit stable electronic properties over extended periods, making them suitable for long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be relatively non-toxic and effective in modulating biochemical pathways . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in electron transfer processes is particularly noteworthy, as it can influence the activity of enzymes involved in redox reactions . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is also influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

This compound’s subcellular localization is a critical factor in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-B]pyrazine typically involves the preparation of 3,4-diaminothiophene as a precursor, followed by cyclization with alpha-diones. One common method includes the reaction of organocuprates with oxalyl chloride to form the necessary alpha-diones, which then undergo cyclization to yield this compound . This method allows for the efficient preparation of 2,3-disubstituted analogues with various substituents such as methyl, hexyl, octyl, decyl, dodecyl, and phenyl .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-B]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted this compound derivatives .

Comparison with Similar Compounds

  • Thieno[2,3-B]pyrazine
  • Thieno[3,2-B]pyrazine
  • Benzo[b]thiophene
  • Thieno[3,4-B]thiophene

Comparison: Thieno[3,4-B]pyrazine is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to its analogues. For instance, Thieno[2,3-B]pyrazine and Thieno[3,2-B]pyrazine have different fusion positions, leading to variations in their electronic and optical behaviors. Benzo[b]thiophene and Thieno[3,4-B]thiophene, while similar in having fused thiophene rings, lack the nitrogen atoms present in this compound, resulting in different reactivity and applications .

Biological Activity

Thieno[3,4-b]pyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and data tables.

Chemical Structure and Properties

This compound consists of a fused ring system that incorporates both thiophene and pyrazine moieties. This unique structure contributes to its electronic properties, making it a candidate for various applications in organic electronics and medicinal chemistry. The compound is represented by the molecular formula C6H4N2S.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a review on pyrazine hybrids demonstrated that compounds modified with this compound exhibited significant inhibitory effects against various cancer cell lines. Key findings include:

  • IC50 Values : The compounds showed IC50 values ranging from 0.13 μM to 10.74 μM against different cancer cell lines such as A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma) .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and the modulation of oxidative stress markers. Specifically, compounds were found to inhibit thioredoxin reductase (TrxR), leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in drug-resistant cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
41BEL-74020.9Inhibition of TrxR, increased ROS
48A5490.13Induction of apoptosis
93HCT1163.19DNA damage response modulation

Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial properties. A study reported that several thieno-pyrazolopyrazine compounds exhibited significant antibacterial and antifungal activities:

  • Antibacterial Effects : Compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Effects : Notable activity was observed against common fungal strains .

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
AE. coliBactericidal32 μg/mL
BS. aureusBacteriostatic16 μg/mL
CC. albicansFungicidal8 μg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:

  • Mechanism : Research indicates that these compounds can inhibit inflammatory pathways such as NF-κB signaling, which plays a crucial role in the expression of pro-inflammatory cytokines .
  • Case Study : A specific derivative was shown to reduce TNF-α secretion in vitro, highlighting its potential for treating inflammatory diseases .

Properties

IUPAC Name

thieno[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-8-6-4-9-3-5(6)7-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVJGBXKADLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=CSC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575838
Record name Thieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-43-5
Record name Thieno[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-diaminothiophene dihydrochloride (12, 1.03 g, 5.52 mmol) was added into 5% aqueous Na2CO3(60 mL). An glyoxal aqueous solution (0.36 g, 6.1 mmol) prepared by diluting 40% glyoxal solution (0.885 g) with water (15 mL) was added to the reactant for 5 minutes. The reaction mixture was stirred at room temperature for at least 3 hours, and extracted with ether and/or ethylacetate several times. A collected organic layer was washed with water and dried with anhydrous sodium sulfate, followed by concentration in a rotary evaporator, thereby obtaining a light brown oil. An assay sample was prepared by dissolving the oil into a small amount of CH2Cl2 and purified with column chromatography using hexane as an eluent, thereby obtaining 13 (0.57 g, 76%) as a light brown oil. 1H NMR (CDCl3, 400 MHz, d/ppm): 8.51 (s, 2H, N═CHCH═N), 8.03 (s, 2H, 2×CH—S). 13C NMR (CDCl3, 100 MHz, d/ppm): 144.41, 142.80, 118.00. C6H4N2S (136.17): Theoretical value C, 52.92; H, 2.96; N, 20.57; S, 23.55; Experimental value C, 53.07; H, 3.11; N, 20.50; S, 23.63.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0.885 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Thieno[3,4-b]pyrazine?

A1: The molecular formula of this compound is C6H4N2S, and its molecular weight is 136.18 g/mol. []

Q2: How can the structure of this compound be confirmed?

A2: The structure of TP and its derivatives can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry. [, , , , , , ]

Q3: Why is this compound considered a promising building block for low band gap materials?

A3: TP exhibits electron-deficient properties due to the presence of the pyrazine ring. This makes it an attractive building block for creating donor-acceptor (D-A) conjugated polymers, which often possess narrow band gaps desirable for applications like organic photovoltaics. [, , , , ]

Q4: How does the structure of this compound influence its optical properties?

A4: The presence of the fused-ring structure in TP contributes to its unique optical characteristics. For example, extending the conjugation length of TP by incorporating fused aromatic rings like acenaphtho[1,2-b]thieno[3,4-e]pyrazine or thieno[3′,4′:5,6]pyrazino[2,3-f][1,10]phenanthroline can further reduce the band gap compared to simple TP. [, ]

Q5: Can the absorption and emission properties of this compound be tuned?

A5: Yes, the optical properties of TP derivatives can be fine-tuned by introducing various substituents at the 2,3-positions. For instance, electron-donating groups like alkoxy chains can increase the band gap, while electron-withdrawing groups generally lead to a decrease in the band gap. [, , , , ]

Q6: What are the potential applications of this compound-based materials in organic electronics?

A6: TP derivatives have shown promise for use in various optoelectronic devices, including:

  • Organic Solar Cells (OSCs): TP-based D-A polymers have been investigated as electron-accepting materials in OSCs, exhibiting promising power conversion efficiencies. [, , , , , , , , ]
  • Organic Field-Effect Transistors (OFETs): The charge transport properties of TP-based polymers have been explored in OFETs, showcasing potential for use in flexible electronics. [, , , , ]
  • Electrochromic Devices: Some TP derivatives demonstrate reversible color changes upon electrochemical oxidation and reduction, making them suitable for applications like smart windows. [, ]
  • Organic Light-Emitting Diodes (OLEDs): TP-based materials have been explored for their potential in OLEDs, particularly for achieving red light emission. []

Q7: How are this compound-based polymers typically synthesized?

A7: TP-based polymers are commonly synthesized using transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. These methods enable the formation of C-C bonds between the TP unit and other aromatic monomers, resulting in well-defined conjugated polymers. [, , , , , , , ]

Q8: What are some challenges associated with the synthesis of this compound-based polymers?

A8: One challenge is the synthesis of well-defined TP monomers with desired substituents at the 2,3-positions. Additionally, controlling the molecular weight and polydispersity of the resulting polymers can be challenging, requiring careful optimization of polymerization conditions. [, , , ]

Q9: How does the choice of side chains affect the properties of this compound-based polymers?

A9: The selection of side chains on the TP unit significantly influences the polymer's solubility, morphology, and electronic properties. For example, long alkyl chains are often incorporated to improve solubility in organic solvents, while the use of alkoxy chains can impact the polymer's energy levels and charge transport properties. [, , , , , ]

Q10: How has computational chemistry been employed in the study of this compound-based materials?

A11: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been used to investigate the electronic structure, optical properties, and charge transport characteristics of TP derivatives. These calculations provide valuable insights into the relationship between molecular structure and material properties, guiding the design of new TP-based materials with improved performance. [, , ]

Q11: What are the key structure-activity relationships (SAR) observed in this compound-based materials for organic electronics?

A11: Key SAR trends include:

  • Acceptor Strength: The electron-withdrawing ability of the TP unit is crucial for achieving low band gaps. Stronger acceptors typically lead to narrower band gaps. [, , ]
  • Conjugation Length: Extending the conjugation length through the incorporation of fused rings or additional aromatic units generally results in a reduction of the band gap. [, ]
  • Side Chain Effects: The choice of side chains significantly impacts solubility, morphology, and energy levels, ultimately influencing device performance. [, , , , , ]

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